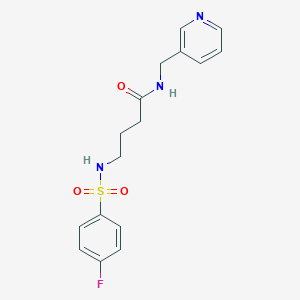

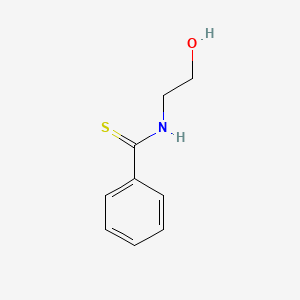

![molecular formula C25H20N2OS B2502244 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 899760-67-9](/img/structure/B2502244.png)

4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromene and pyrimidine derivatives has been a subject of interest due to their broad spectrum of biological activities. In particular, the synthesis of benzo[f]chromeno[2,3-d]pyrimidines has been explored to a lesser extent, but these compounds are recognized for their potential biological activities, including antibacterial and antioxidant properties. The synthesis of these compounds often involves novel methodologies, such as the tandem intramolecular Pinner/Dimroth rearrangement, which has been employed to create a variety of 9-alkyl-12-aryl-10,12-dihydro-11H-benzo[f]chromeno[2,3-d]pyrimidin-11ones with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For instance, 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine has been characterized using both experimental and theoretical methods. The compound crystallizes in the triclinic space group P-1, and its molecular geometry has been optimized using density functional theory (DFT). The theoretical calculations, including the electron density isosurface with electrostatic potential (ESP) mapping, provide insights into the size, shape, charge density distribution, and site of chemical reactivity of the molecule. These structural characteristics are essential for understanding the interaction of the compound with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzo[h]chromenes and benzo[h]chromeno[2,3-d]pyrimidines is influenced by the substituents at various positions on the ring system. The structure-activity relationship (SAR) studies indicate that the lipophilicity of the substituents at the 2- or 3-positions significantly affects the compounds' antitumor activity. This suggests that the chemical modifications at these positions can be strategically used to enhance the biological efficacy of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[h]chromenes and benzo[h]chromeno[2,3-d]pyrimidines are closely related to their molecular structures. The spectroscopic parameters, such as FT-IR, (1)H NMR, and (13)C NMR, provide valuable information about the compounds' physical properties. Additionally, the non-linear optical properties of these compounds have been investigated, revealing their potential applications in materials science. The experimental and theoretical studies complement each other, leading to a comprehensive understanding of the compounds' properties .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

One of the notable applications is in the field of synthetic chemistry, where compounds like 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine are synthesized and utilized as key intermediates in the creation of pharmacologically relevant molecules. For instance, Catalyst-Free One-Pot Three-Component Synthesis methods have been developed for the efficient synthesis of diverse substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives under ambient conditions, showcasing the molecule's role in facilitating straightforward and eco-friendly synthetic routes (Brahmachari & Nayek, 2017).

Pharmacological Research

In pharmacology, the synthesis and evaluation of novel 4H-chromeno[2,3-d]pyrimidine derivatives have been conducted to explore their antitubercular and antimicrobial activities. These studies have led to the identification of compounds with pronounced antitubercular and antimicrobial properties, indicating the potential of 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Kamdar et al., 2011).

Material Science and Optoelectronics

Additionally, the structural and electronic properties of related chromeno[2,3-d]pyrimidine derivatives have been studied for their potential applications in material science and optoelectronics. Research in this area focuses on understanding how the molecular structure influences the electronic, linear, and nonlinear optical properties of these compounds, which could lead to their application in developing new materials for optoelectronic devices (Hussain et al., 2020).

Propiedades

IUPAC Name |

4-benzylsulfanyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2OS/c1-17-11-13-19(14-12-17)23-26-24-21(15-20-9-5-6-10-22(20)28-24)25(27-23)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQSQQNFYXZYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)

![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)

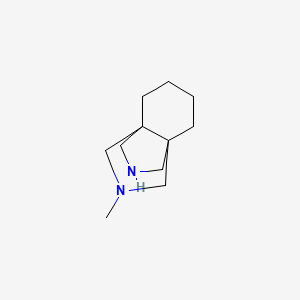

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)